6-(Ethylsulfonylamino)hexanoic acid

Description

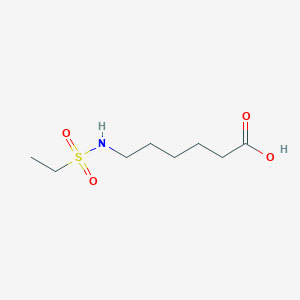

Structure

3D Structure

Properties

IUPAC Name |

6-(ethylsulfonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4S/c1-2-14(12,13)9-7-5-3-4-6-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNRLIKJOJLXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Ethylsulfonylamino)hexanoic Acid (CAS 844681-28-3)

Introduction

6-(Ethylsulfonylamino)hexanoic acid is a synthetic compound that merges the structural features of a medium-chain fatty acid (hexanoic acid) and a sulfonamide functional group. While specific research on this molecule is not extensively published, its constituent parts are well-characterized in medicinal chemistry and materials science. Sulfonamides are a cornerstone of various therapeutic agents, exhibiting a wide range of biological activities.[1][2] N-acyl amino acids are also recognized as important endogenous signaling molecules.[3][4] This guide provides a comprehensive technical overview of 6-(Ethylsulfonylamino)hexanoic acid, including its synthesis, predicted physicochemical properties, analytical characterization, and potential applications, based on established chemical principles and data from analogous structures.

Physicochemical Properties

Given the limited availability of experimental data for 6-(Ethylsulfonylamino)hexanoic acid, the following properties have been estimated using well-regarded computational models. These predictions offer a valuable starting point for experimental design.

| Property | Predicted Value | Notes and Reference |

| Molecular Formula | C₈H₁₇NO₄S | - |

| Molecular Weight | 223.29 g/mol | - |

| CAS Number | 844681-28-3 | - |

| Predicted pKa | ~4.5 (Carboxylic Acid) | The carboxylic acid proton is the most acidic. Estimated based on the structure of hexanoic acid and the electron-withdrawing nature of the sulfonamide group. Online prediction tools can provide more specific values.[5][6] |

| Predicted LogP | ~1.5 - 2.0 | This value suggests moderate lipophilicity. The hexyl chain contributes to lipophilicity, while the carboxylic acid and sulfonamide groups increase hydrophilicity.[6][7] |

| Predicted Solubility | Moderately soluble in water, especially at neutral to alkaline pH. Soluble in polar organic solvents like methanol, ethanol, and DMSO. | The presence of both polar (carboxylic acid, sulfonamide) and non-polar (hexyl chain) regions suggests amphiphilic character. Solubility in water is expected to increase significantly upon deprotonation of the carboxylic acid.[7] |

| Appearance | Likely a white to off-white crystalline solid at room temperature. | Based on the general properties of similar amino acid derivatives.[8] |

Synthesis and Purification

The synthesis of 6-(Ethylsulfonylamino)hexanoic acid can be achieved through a standard nucleophilic substitution reaction between 6-aminohexanoic acid and ethanesulfonyl chloride. This is a common method for the preparation of N-sulfonylated amino acids.[9]

Proposed Synthesis Workflow

Detailed Experimental Protocol

-

Dissolution of Starting Material: Dissolve one equivalent of 6-aminohexanoic acid in an aqueous solution of a suitable base, such as 1 M sodium hydroxide, using a stirred reaction vessel. The amount of base should be sufficient to deprotonate the amino group and neutralize the HCl byproduct of the reaction. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve one equivalent of ethanesulfonyl chloride in a water-miscible organic solvent like tetrahydrofuran (THF). Add this solution dropwise to the cooled, stirred solution of 6-aminohexanoic acid. Maintaining a low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion. Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, cool the mixture again in an ice bath and acidify it with a strong acid, such as 1 M hydrochloric acid, until the pH is acidic (pH ~2). This will protonate the carboxylic acid and cause the product to precipitate out of the solution.

-

Purification: Collect the crude product by filtration and wash it with cold water to remove any remaining salts. The product can then be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. Dry the purified crystals under vacuum to obtain the final product.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques can be used to confirm the identity and purity of 6-(Ethylsulfonylamino)hexanoic acid.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of the compound.

-

Typical Column: A C18 column is recommended.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be appropriate.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) should be effective, as the sulfonamide and carboxylic acid groups have some UV absorbance. More sensitive detection can be achieved with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).[3][7][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation. The following are predicted chemical shifts for the proton (¹H) and carbon-¹³ (¹³C) spectra.

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.[13]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and provide structural information through fragmentation analysis.

-

Ionization Technique: Electrospray ionization (ESI) in either positive or negative mode would be suitable.

-

Expected Molecular Ions:

-

Positive Mode: [M+H]⁺ at m/z 224.09

-

Negative Mode: [M-H]⁻ at m/z 222.08

-

-

Predicted Fragmentation Pattern:

-

Loss of the ethyl group (-29 Da)

-

Loss of the carboxylic acid group (-45 Da)

-

Cleavage of the sulfonamide bond, potentially with the loss of SO₂ (-64 Da).[14]

-

Alpha-cleavage adjacent to the carbonyl group.

-

Potential Applications and Biological Activity

While there is no specific biological activity reported for 6-(Ethylsulfonylamino)hexanoic acid in the public domain, its structure suggests several areas of potential interest for researchers.

-

Enzyme Inhibition: Sulfonamides are a well-known class of enzyme inhibitors, with prominent examples including carbonic anhydrase inhibitors and certain antibiotics. The carboxylic acid moiety could also interact with active sites of various enzymes.[1]

-

Bioisostere for Carboxylic Acids: The N-acylsulfonamide group is often used as a bioisostere for a carboxylic acid, offering similar acidity but different steric and electronic properties. This can be a valuable strategy in drug design to improve pharmacokinetic properties.[1]

-

Linker in Medicinal Chemistry: The bifunctional nature of the molecule, with a carboxylic acid at one end and a sulfonamide at the other, makes it a potential linker for creating more complex molecules, such as peptide conjugates or probes for chemical biology.[11]

-

Materials Science: As a derivative of 6-aminohexanoic acid, a monomer for Nylon-6, this compound could be explored for the synthesis of modified polyamides with unique properties.[11]

Safety and Handling

No specific safety data sheet is available for 6-(Ethylsulfonylamino)hexanoic acid. Therefore, it is prudent to handle this compound with care, assuming it may have hazardous properties based on its starting materials.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The toxicity of this compound is unknown. The starting material, 6-aminohexanoic acid, is a skin and eye irritant.[5][6][15] Ethanesulfonyl chloride is corrosive, toxic if inhaled, and causes severe skin and eye burns.[2] While the final product is not expected to be as reactive as ethanesulfonyl chloride, caution is still warranted.

Conclusion

6-(Ethylsulfonylamino)hexanoic acid is a compound with a straightforward synthesis and interesting structural features that suggest potential applications in medicinal chemistry and materials science. Although experimental data on this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further research is needed to fully elucidate its properties and explore its potential applications.

References

-

Alfa Aesar. (2024, February 9). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software for Phys-Chem Property Calculations. Retrieved from [Link]

-

Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

-

Genc, N., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Basic & Clinical Pharmacology & Toxicology, 121(5), 359-369. Retrieved from [Link]

-

Astarita, G., et al. (2014). N-acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381-388. Retrieved from [Link]

-

Di Marzo, V., & De Petrocellis, L. (2012). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. IUBMB Life, 64(1), 22-34. Retrieved from [Link]

-

Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Retrieved from [Link]

-

Alfa Aesar. (2026, January 2). Safety Data Sheet: Ethanesulfonyl chloride. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]

-

Kumar, R., & Singh, P. (2008). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 70(2), 151. Retrieved from [Link]

-

Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). Current Organic Chemistry, 29. Retrieved from [Link]

-

Purwin, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6892. Retrieved from [Link]

-

Patyra, E., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(21), 5039. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000351 - Hexanoic Acid. Retrieved from [Link]

-

Perera, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1045-1053. Retrieved from [Link]

-

Aryal, S. (2022, July 6). Amino Acids- Properties, Structure, Classification, Functions. Microbe Notes. Retrieved from [Link]

Sources

- 1. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 5. acdlabs.com [acdlabs.com]

- 6. On-line Software [vcclab.org]

- 7. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 8. Simulate and predict NMR spectra [nmrdb.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]

- 11. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 13. bmse000351 Hexanoic Acid at BMRB [bmrb.io]

- 14. PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

6-(Ethylsulfonylamino)hexanoic Acid: A Versatile Sulfonamide Linker for Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugation

In the intricate world of chemical biology and drug development, the ability to selectively connect different molecular entities is paramount. This is the role of chemical linkers: molecular bridges that covalently join two or more distinct molecules, such as a cytotoxic drug to an antibody in an antibody-drug conjugate (ADC) or a target-binding ligand to an E3 ligase recruiter in a proteolysis-targeting chimera (PROTAC). The linker is far from a passive spacer; its chemical nature, length, and flexibility are critical determinants of the final conjugate's efficacy, stability, and pharmacokinetic properties[1].

Among the diverse chemical functionalities employed in linker design, the sulfonamide group has emerged as a particularly valuable motif. This guide provides a comprehensive technical overview of 6-(ethylsulfonylamino)hexanoic acid, a bifunctional linker that leverages the unique properties of the sulfonamide group for applications in chemical biology.

The Sulfonamide Moiety: A Stable and Versatile Anchor

The sulfonamide group (R-SO₂-NH-R') is characterized by its high stability under a wide range of chemical conditions. This robustness is a key advantage in the complex biological milieu, ensuring that the linker remains intact until the desired mode of action is initiated. A significant feature of the N-acylsulfonamide linkage is its "safety-catch" nature. The sulfonamide nitrogen is relatively non-nucleophilic, rendering the adjacent acyl group stable to nucleophilic attack. However, upon N-alkylation, the electron-withdrawing effect of the sulfonyl group is enhanced, activating the acyl group for cleavage by nucleophiles. This tunable reactivity provides a powerful tool for controlled release mechanisms.

6-(Ethylsulfonylamino)hexanoic Acid: Structure and Properties

6-(Ethylsulfonylamino)hexanoic acid is a bifunctional linker that combines a stable ethylsulfonamide group with a flexible six-carbon aliphatic chain terminating in a carboxylic acid. This structure offers several advantages:

-

Bifunctionality: The terminal carboxylic acid provides a handle for further chemical modification, such as activation to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues on proteins). The sulfonamide nitrogen can also be a point of attachment or modulation.

-

Flexibility and Length: The hexanoic acid chain provides a flexible spacer of a defined length, which is crucial for optimizing the distance between the conjugated molecules to enable effective biological activity, such as the formation of a productive ternary complex in PROTACs[2].

-

Hydrophilicity/Hydrophobicity Balance: The aliphatic chain imparts a degree of hydrophobicity, which can aid in cell permeability, while the sulfonamide and carboxylic acid groups contribute to its overall polarity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a linker is essential for its effective application. The following table summarizes key predicted and known properties of 6-(ethylsulfonylamino)hexanoic acid and related structures.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₇NO₄S | - |

| Molecular Weight | 223.29 g/mol | - |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Predicted |

| pKa (Sulfonamide NH) | ~10 - 11 | Predicted |

| logP | ~1.0 - 1.5 | Predicted |

| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, alcohols). Moderately soluble in water. | General knowledge of similar compounds. |

Synthesis of 6-(Ethylsulfonylamino)hexanoic Acid

The synthesis of 6-(ethylsulfonylamino)hexanoic acid can be achieved through a straightforward nucleophilic substitution reaction between 6-aminohexanoic acid and ethylsulfonyl chloride.

Synthesis of 6-(Ethylsulfonylamino)hexanoic Acid.

Experimental Protocol: Synthesis of 6-(Ethylsulfonylamino)hexanoic Acid

Materials:

-

6-Aminohexanoic acid

-

Ethylsulfonyl chloride

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Water

-

Hydrochloric acid (HCl) for acidification

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

-

Dissolution: Dissolve 6-aminohexanoic acid in an appropriate solvent. If using an aqueous base like NaOH, dissolve the amino acid in water. If using an organic base like TEA, a solvent like DCM can be used.

-

Basification: Cool the solution in an ice bath and add the base (e.g., 2 equivalents of NaOH or TEA). The base deprotonates the amino group, increasing its nucleophilicity, and also neutralizes the HCl byproduct of the reaction.

-

Addition of Sulfonyl Chloride: While stirring vigorously, slowly add ethylsulfonyl chloride (1.1 equivalents) to the reaction mixture. Maintain the temperature below 10 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up (for organic solvent reaction): If the reaction was performed in an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

-

Work-up (for aqueous reaction): If the reaction was performed in water, acidify the reaction mixture to a pH of 2-3 with HCl. This will protonate the carboxylic acid, making it less soluble in water.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 6-(ethylsulfonylamino)hexanoic acid.

Activation and Conjugation to Biomolecules

The terminal carboxylic acid of 6-(ethylsulfonylamino)hexanoic acid is the primary reactive handle for conjugation to biomolecules, most commonly to the primary amine of lysine residues on proteins. This is typically achieved by activating the carboxylic acid as an N-hydroxysuccinimide (NHS) ester.

Activation and conjugation workflow.

Experimental Protocol: NHS Ester Activation and Protein Conjugation

Part 1: NHS Ester Activation

Materials:

-

6-(Ethylsulfonylamino)hexanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolution: Dissolve 6-(ethylsulfonylamino)hexanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

-

Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the NHS ester.

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude NHS ester can be used directly in the next step or purified by column chromatography.

Part 2: Conjugation to a Protein (e.g., Antibody)

Materials:

-

6-(Ethylsulfonylamino)hexanoic acid-NHS ester

-

Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., 2-10 mg/mL).

-

pH Adjustment: Adjust the pH of the protein solution to 8.0-8.5 by adding the conjugation buffer. This deprotonates the lysine amino groups, making them more nucleophilic[].

-

Conjugation: Dissolve the 6-(ethylsulfonylamino)hexanoic acid-NHS ester in an anhydrous solvent like DMSO or DMF to a stock concentration (e.g., 10 mM). Add a calculated molar excess of the NHS ester solution to the protein solution while gently stirring. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.

-

Quenching: Quench the reaction by adding the quenching solution to react with any unreacted NHS ester.

-

Purification: Purify the resulting bioconjugate from excess linker and byproducts using size-exclusion chromatography or dialysis.

-

Characterization: Characterize the purified conjugate to determine the DAR and confirm the integrity of the protein.

Characterization of Bioconjugates

The characterization of the resulting bioconjugate is a critical step to ensure its quality and functionality. Mass spectrometry (MS) is a powerful tool for this purpose.

Mass Spectrometry Analysis

-

Intact Mass Analysis: Analysis of the intact conjugated protein by LC-MS can determine the distribution of species with different numbers of attached linkers (the drug-to-antibody ratio, or DAR).

-

Peptide Mapping: To identify the specific sites of conjugation, the bioconjugate can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS. Peptides modified with the linker will have a characteristic mass shift.

-

Fragmentation Analysis: During MS/MS analysis, sulfonamide-linked peptides exhibit characteristic fragmentation patterns. A common fragmentation is the neutral loss of SO₂ (64 Da) from the precursor ion[4]. The fragmentation of the peptide backbone will also provide sequence information to pinpoint the exact modified amino acid.

Applications in Chemical Biology

Antibody-Drug Conjugates (ADCs)

In ADCs, the 6-(ethylsulfonylamino)hexanoic acid linker can be used to attach a cytotoxic payload to a monoclonal antibody. The stability of the sulfonamide bond is crucial to prevent premature release of the drug in circulation, which could lead to off-target toxicity[1]. The length of the hexanoic acid chain can be optimized to ensure that the payload does not interfere with antibody binding and is efficiently released upon internalization into the target cancer cell.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase[5]. The linker plays a critical role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the 6-(ethylsulfonylamino)hexanoic acid linker can be fine-tuned to achieve the optimal orientation for ubiquitination and subsequent degradation of the target protein[2]. Computational modeling can be a valuable tool in predicting the optimal linker length and conformation for ternary complex formation[6][7].

PROTAC-mediated protein degradation.

Conclusion

6-(Ethylsulfonylamino)hexanoic acid represents a valuable and versatile tool in the chemical biologist's toolbox. Its inherent stability, coupled with the ability to be activated for controlled release, makes it an attractive linker for a variety of bioconjugation applications. The straightforward synthesis and well-defined structure allow for rational design and optimization in the development of next-generation therapeutics like ADCs and PROTACs. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, sulfonamide-based linkers are poised to play an increasingly important role in advancing the frontiers of medicine and biological research.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

-

Wang, R., & Li, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 381–391. [Link]

-

Creative Biolabs. (n.d.). Lysine based Conjugation Strategy. Retrieved from [Link]

-

Sino Biological. (2025, April 13). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

LIPID MAPS. (n.d.). 6-(6-aminohexanamido)hexanoic acid. Retrieved from [Link]

-

RSC Publishing. (2016). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 6(10), 8346-8353. [Link]

-

Zaidman, D., Prilusky, J., & London, N. (2020). PRosettaC: Rosetta based modeling of PROTAC mediated ternary complexes. Journal of chemical information and modeling, 60(10), 4894–4903. [Link]

-

Bai, N., et al. (2022). In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses. Journal of Chemical Information and Modeling, 62(9), 2133-2144. [Link]

-

ResearchGate. (n.d.). (a) PROTAC-mediated ternary complex formation and Hook effect as a.... Retrieved from [Link]

-

eLife. (2024, September 6). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. Retrieved from [Link]

-

PubMed. (2024, September 9). Stability of a Multiresponsive Sulfonium Vinyl Sulfide Linker toward Nucleophilic/Radical Thiols, Reactive Nitrogen Species, and in Cells under Pro-inflammatory Stimulation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, April 14). Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3. Retrieved from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of targeted antitumor therapy, 1(5), 273–312. [Link]

-

G-Biosciences. (n.d.). Reactive Amination Kit. Retrieved from [Link]

-

PubChem. (n.d.). 6-Sulfanylhexanoic acid. Retrieved from [Link]

-

Bargh, J. D., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical science, 11(10), 2689–2695. [Link]

-

Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Senter, P. D., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, 29(5), 1544-1552. [Link]

-

Jarvis, L. M. (2016). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS medicinal chemistry letters, 7(12), 1145–1150. [Link]

-

Panowksi, S., et al. (2014). Methods for site-specific drug conjugation to antibodies. mAbs, 6(1), 34–45. [Link]

-

PubChem. (n.d.). 6-(6-Aminohexanamido)hexanoic acid. Retrieved from [Link]

-

D'Agostino, J., et al. (2017). Antibody and antibody fragments site-specific conjugation using new Q-tag substrate of bacterial transglutaminase. Scientific reports, 7(1), 17858. [Link]

-

Lee, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 74. [Link]

- Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.

-

CD BioGlyco. (n.d.). Site-Specific Antibody Conjugation with DFO. Retrieved from [Link]

- Google Patents. (n.d.). TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient.

-

Purwin, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6834. [Link]

- Google Patents. (n.d.). US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient.

-

Purwin, M., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Molecules, 21(9), 1234. [Link]

- Google Patents. (n.d.). US20210346513A1 - Method of conjugation of cys-mabs.

-

Hartwig, A., & MAK Commission. (2023). 6-[(4-Methylphenyl)sulfonylamino]hexanoic acid: MAK Value Documentation. The MAK-Collection for Occupational Health and Safety, 8(2), Doc013. [Link]

-

Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID. Retrieved from [Link]

-

Doležal, P., et al. (2012). Investigation of substituted 6-aminohexanoates as skin penetration enhancers. Bioorganic & medicinal chemistry, 20(2), 948–956. [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

-

NIST/TRC. (n.d.). 6-aminohexanoic acid, .epsilon.-lactam. Retrieved from [Link]

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]

Comprehensive Technical Guide: Thermodynamic & Physicochemical Profiling of 6-(Ethylsulfonylamino)hexanoic Acid

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic and physicochemical properties of 6-(Ethylsulfonylamino)hexanoic acid (CAS: 844681-28-3). Often utilized as a linker in bioconjugation or a fragment in medicinal chemistry, this molecule exhibits distinct ionization behaviors governed by its carboxylic acid tail and sulfonamide core.[1]

This document moves beyond basic data listing to establish a self-validating characterization framework . It details the theoretical basis for its pKa and thermodynamic values and provides field-proven experimental protocols for their verification.

Key Compound Data

| Property | Detail |

| Chemical Name | 6-(Ethylsulfonylamino)hexanoic acid |

| CAS Number | 844681-28-3 |

| Molecular Formula | |

| Molecular Weight | 223.29 g/mol |

| Core Moieties | Terminal Carboxylic Acid (Acidic), N-Alkyl Sulfonamide (Weakly Acidic) |

Structural & Ionization Analysis

To understand the thermodynamics of this molecule, one must first map its ionization states.[1] The molecule contains two ionizable protons, but their contributions to physiological behavior differ significantly.[1]

Functional Group pKa Analysis

-

Carboxylic Acid (

): -

N-Alkyl Sulfonamide (

):-

Nature: Very weak acid. Unlike N-aryl sulfonamides (e.g., sulfamethoxazole, pKa ~6), N-alkyl sulfonamides lack resonance stabilization from an aromatic ring on the nitrogen.[1]

-

Predicted pKa: 11.5 – 12.0 .

-

Physiological State: At pH 7.4, this group remains neutral.[1] Significant deprotonation occurs only at pH > 10.

-

Ionization Pathway Diagram

The following diagram illustrates the protonation states across the pH scale.

Thermodynamic Properties

Thermodynamic solubility is not a static number; it is a dynamic equilibrium governed by the Gibbs free energy of the solid crystal lattice versus the solvation energy.

Solubility & Lipophilicity (LogP/LogD)

-

LogP (Intrinsic Lipophilicity): Estimated at 0.8 – 1.2 .[1] The ethylsulfonyl group lowers the LogP compared to pure fatty acids (Hexanoic acid LogP ≈ 1.9) due to the polarity of the sulfonyl moiety.

-

LogD (pH-Dependent Distribution):

-

pH 1.0: ~1.0 (Neutral species dominates).[1]

-

pH 7.4: ~ -1.5 to -2.0. The formation of the carboxylate anion significantly increases aqueous affinity, making the molecule highly soluble in neutral buffers.

-

Solid-State Thermodynamics

For drug development, the energy required to break the crystal lattice (Enthalpy of Fusion,

-

Melting Point: Likely in the range of 85°C – 105°C (Estimation based on similar aminocaproic acid derivatives).

-

Thermodynamic Solubility Equation:

Where

Experimental Protocols

To validate the theoretical values above, use the following industry-standard protocols. These are designed for high data integrity and reproducibility.

Protocol A: Potentiometric pKa Determination

Objective: Accurate determination of the carboxylic acid pKa and estimation of the high sulfonamide pKa. Method: Potentiometric Titration (SiriusT3 or equivalent autotitrator).[1]

Reagents:

-

0.15 M KCl (Ionic Strength Adjuster - ISA).

-

0.5 M KOH (Carbonate-free titrant).

-

0.5 M HCl.

-

Argon or Nitrogen gas (for purging

).[1]

Workflow:

-

Preparation: Dissolve 3-5 mg of 6-(Ethylsulfonylamino)hexanoic acid in 10 mL of 0.15 M KCl.

-

Note: If solubility is low at starting pH, add <5% Methanol as a co-solvent (requires Yasuda-Shedlovsky extrapolation).[1]

-

-

Blank Titration: Perform a blank titration on the KCl/solvent system to calibrate the electrode slope.

-

Sample Titration:

-

Acidify to pH 2.0 using HCl.[2]

-

Titrate upwards to pH 12.5 using KOH.

-

Critical Step: Ensure sufficient equilibration time (45-60s) between additions to allow for stable pH readings.

-

-

Data Analysis: Plot pH vs. Volume of Titrant. The first inflection point (buffer region ~pH 4.8) corresponds to the Carboxylic Acid.[3] The second inflection (if visible before solvent cutoff) corresponds to the Sulfonamide.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the equilibrium solubility (

Workflow:

-

Saturation: Add excess solid compound (approx. 10 mg) to 2 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Shake at 25°C for 24-48 hours.

-

Why 24h? To ensure the solid phase transforms to its most stable polymorph (Ostwald ripening).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (saturated with sample first to prevent adsorption).

-

Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.

-

pH Verification: Measure the pH of the supernatant after equilibrium. If the pH shifted significantly from 7.4 due to the compound's acidity, the value is invalid.

Experimental Logic Diagram

References

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility methodology).

-

Sigma-Aldrich. (n.d.). 6-(Ethylsulfonylamino)hexanoic acid Product Page. Retrieved from (Verification of CAS and chemical identity).

-

Ballatore, C., et al. (2013).[1] "Carboxylic Acid Isosteres in Medicinal Chemistry." ChemMedChem, 8(3), 385-395.[1] (Context for carboxylic acid pKa behavior).

-

ChemRxiv. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from (Source for sulfonamide acidity mechanistic insights).[1]

-

NIST. (n.d.). Hexanoic acid Thermodynamic Data. NIST Chemistry WebBook.[5] Retrieved from (Baseline thermodynamic data for the alkyl tail).[1]

Sources

Methodological & Application

Protocol for synthesizing 6-(Ethylsulfonylamino)hexanoic acid from 6-aminohexanoic acid

Executive Summary

This application note details a robust protocol for the synthesis of 6-(ethylsulfonylamino)hexanoic acid from 6-aminohexanoic acid (

The protocol utilizes a modified Schotten-Baumann approach, optimizing for the zwitterionic nature of the starting material. By maintaining a specific pH window in a biphasic or co-solvent system, we ensure selective N-sulfonylation while minimizing hydrolytic degradation of the ethanesulfonyl chloride reagent.

Scientific Principles & Mechanism[1]

The Challenge of Zwitterions

6-Aminohexanoic acid exists primarily as a zwitterion (

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom.

-

Activation: Base (NaOH) deprotonates the ammonium, generating the nucleophilic free amine.

-

Attack: The amine attacks the electrophilic sulfur of ethanesulfonyl chloride.

-

Elimination: Chloride is expelled, and the resulting sulfonamide proton is neutralized by the excess base.

Figure 1: Mechanistic pathway for the Schotten-Baumann sulfonylation of 6-aminohexanoic acid.

Experimental Design

Reagents and Stoichiometry

The stoichiometry is critical. We require sufficient base to neutralize the carboxylic acid (1 eq) and the HCl generated during the reaction (1 eq), plus a slight excess to maintain basicity.

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 6-Aminohexanoic acid | 131.17 | 1.0 | Substrate |

| Ethanesulfonyl chloride | 128.58 | 1.2 | Electrophile (Reagent) |

| Sodium Hydroxide (NaOH) | 40.00 | 3.0 - 3.5 | Base / pH Control |

| THF or Acetone | - | Solvent | Co-solvent (Optional) |

| Water | 18.02 | Solvent | Primary Solvent |

| HCl (1M or 6M) | 36.46 | As needed | Workup (Acidification) |

Key Experimental Variables

-

pH Control: The reaction pH must be maintained between 10 and 12 .

-

Temperature: The reaction is exothermic. Low temperature (

to

Detailed Protocol

Phase 1: Preparation and Dissolution

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pH probe (or have pH paper ready).

-

Dissolution: Add 6-aminohexanoic acid (1.31 g, 10 mmol) to 15 mL of 2M NaOH (30 mmol, 3 equiv).

-

Note: Ensure the amino acid is fully dissolved.[4] The solution should be clear and colorless.

-

-

Co-solvent (Recommended): Add 10 mL of THF (Tetrahydrofuran).

-

Reasoning: While water-only is possible, THF improves the solubility of the sulfonyl chloride, increasing the reaction rate relative to hydrolysis.

-

-

Cooling: Place the flask in an ice-water bath and cool to

.

Phase 2: Reaction (Schotten-Baumann)[6]

-

Reagent Addition: Dilute ethanesulfonyl chloride (1.54 g, ~1.14 mL, 12 mmol) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 20–30 minutes.

-

Critical: Monitor the temperature; do not let it rise above

.

-

-

pH Monitoring: During addition, check pH. If it drops below 10, add small aliquots of 2M NaOH or 10%

to maintain alkalinity. -

Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir vigorously for 2–4 hours.

-

End Point: The reaction is usually complete when the pH stabilizes (no longer dropping due to HCl generation). TLC or LCMS can verify consumption of the amine.

-

Phase 3: Workup and Isolation

-

Solvent Removal: If THF was used, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the organic solvent. You will be left with an aqueous alkaline solution.

-

Washing (Impurity Removal): Extract the basic aqueous layer with Dichloromethane (DCM) (

) .-

Purpose: This removes unreacted sulfonyl chloride (if any) and non-acidic impurities. Discard the organic (DCM) layer.

-

-

Acidification (Precipitation): Cool the aqueous layer back to

. Slowly add 6M HCl dropwise with stirring until the pH reaches 1–2 .-

Observation: The product, 6-(ethylsulfonylamino)hexanoic acid, should precipitate as a white solid or form an oil that solidifies upon standing.

-

-

Extraction (If no precipitate): If the product oils out or does not precipitate (due to partial water solubility):

Phase 4: Purification[7]

-

Recrystallization: The crude solid is typically purified by recrystallization.

-

Solvent System: Water/Ethanol or Ethyl Acetate/Hexane.

-

Procedure: Dissolve in minimum hot solvent, cool slowly to RT, then to

. Filter the crystals and dry under vacuum.

-

Figure 2: Operational workflow for the synthesis and isolation of the target sulfonamide.

Quality Control & Characterization

Upon isolation, the product should be characterized to confirm identity and purity.

-

Physical State: White to off-white crystalline solid.

-

1H NMR (DMSO-d6 or

):- ~12.0 ppm (s, 1H, -COOH , broad).

- ~7.0 ppm (t, 1H, -NH -SO2-).

- ~2.9 ppm (q, 2H, -SO2-CH2 -CH3).

- ~2.8 ppm (q, 2H, -NH-CH2 -).

- ~2.2 ppm (t, 2H, -CH2 -COOH).

- ~1.2-1.6 ppm (m, 6H, alkyl chain protons).

- ~1.2 ppm (t, 3H, -SO2-CH2-CH3 ).

-

LC-MS: Confirm Mass

Da or

Safety and Handling

-

Ethanesulfonyl chloride: Corrosive, lachrymator, and moisture-sensitive. Handle only in a fume hood. Wear chemical-resistant gloves.

-

Sodium Hydroxide: Caustic. Causes severe burns.

-

Reaction Pressure: The reaction generates minimal gas, but acidification releases heat.

References

- Schotten-Baumann Reaction Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.

- Amino Acid Sulfonylation:Vogel's Textbook of Practical Organic Chemistry, 5th Edition, Longman Scientific & Technical, 1989.

- Green Chemistry Modifications: Anastas, P. T., & Warner, J. C. Green Chemistry: Theory and Practice. Oxford University Press.

-

General Sulfonamide Synthesis: "Preparation of Sulfonamides from Amines and Sulfonyl Chlorides." Organic Syntheses, Coll. Vol. 4, p.943; Vol. 34, p.96.

Sources

- 1. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]

- 2. DSpace [kb.osu.edu]

- 3. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate - Google Patents [patents.google.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

Application Note and Protocol: Preparation of 6-(Ethylsulfonylamino)hexanoic acid Stock Solutions for Cell-Based Assays

Introduction

6-(Ethylsulfonylamino)hexanoic acid is a compound of interest in various biological research and drug development contexts. As with any experimental work, the reliability and reproducibility of in vitro cell-based assays are fundamentally dependent on the accurate and consistent preparation of test compound stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and utilizing stock solutions of 6-(Ethylsulfonylamino)hexanoic acid for cell-based assays.

The protocols outlined herein are designed to ensure the integrity of the compound and the validity of the experimental data. Given the limited publicly available data on this specific molecule, this guide emphasizes a first-principles approach, drawing from the physicochemical properties of structurally similar compounds such as hexanoic acid derivatives and sulfonamides. Researchers are strongly encouraged to perform small-scale validation experiments to confirm the optimal conditions for their specific experimental setup.

Scientific Principles and Considerations

The successful preparation of a stock solution hinges on several key factors, primarily the solubility of the compound and the compatibility of the solvent with the biological system under investigation.

Solvent Selection: A Critical First Step

The choice of solvent is paramount and should be guided by the goal of achieving a stable, concentrated stock solution while minimizing solvent-induced artifacts in the cell-based assay.[1] For novel or poorly characterized compounds like 6-(Ethylsulfonylamino)hexanoic acid, a systematic approach to solvent selection is recommended.

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) is a widely used solvent in cell-based assays due to its ability to dissolve a broad range of compounds.[2] It is often the first choice for creating high-concentration stock solutions.[3] However, it's crucial to be aware that DMSO can exhibit cellular effects at higher concentrations, typically above 1%.[2][4] Therefore, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, and a consistent vehicle control must be included in all experiments.[1][2]

-

Polar Protic Solvents: Ethanol can also be a suitable solvent for some organic molecules. However, it tends to be more cytotoxic than DMSO, necessitating careful control of its final concentration in the assay.[2]

-

Aqueous Solutions: Given the carboxylic acid moiety, 6-(Ethylsulfonylamino)hexanoic acid is expected to have some degree of aqueous solubility, which may be pH-dependent. For some applications, dissolving the compound directly in a buffered aqueous solution (e.g., PBS) or cell culture medium might be feasible, especially for lower concentrations.

Recommendation: Start with DMSO as the primary solvent for generating a high-concentration stock solution. If DMSO proves unsuitable, ethanol can be considered. Direct dissolution in aqueous buffers should be tested for lower concentration working solutions.

Stock Solution Concentration and Stability

The goal is to prepare a stock solution at a concentration that is significantly higher than the final working concentrations required for the cell assays. This allows for small volumes of the stock solution to be added to the cell culture medium, minimizing the final solvent concentration.[1]

A common practice is to prepare a 10 mM or higher stock solution.[5] However, it is critical to not exceed the solubility limit of the compound in the chosen solvent, as this can lead to precipitation upon storage or dilution.[1][6] Short-term stability assessments are recommended to ensure the compound remains in solution under experimental conditions.[1]

Data Presentation: Physicochemical Properties (Inferred)

The following table summarizes the inferred physicochemical properties of 6-(Ethylsulfonylamino)hexanoic acid based on its structural similarity to other hexanoic acid derivatives and sulfonamides. Note: These values are estimates and should be empirically validated.

| Parameter | Inferred Value/Characteristic | Rationale and Key Considerations |

| Molecular Formula | C₈H₁₇NO₄S | Based on the chemical structure. |

| Molecular Weight | ~223.3 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Common for similar organic compounds. |

| Aqueous Solubility | Moderately soluble, pH-dependent | The carboxylic acid group enhances water solubility, especially at neutral or basic pH.[7][8] The ethylsulfonylamino group may slightly decrease overall polarity compared to an amino group. |

| Organic Solvent Solubility | High in DMSO and ethanol | Polar aprotic and protic organic solvents are generally effective for dissolving compounds with both polar and non-polar moieties.[2][3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

-

6-(Ethylsulfonylamino)hexanoic acid powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of 6-(Ethylsulfonylamino)hexanoic acid (MW ~223.3 g/mol ):

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 223.3 g/mol x 1000 mg/g = 2.233 mg

-

-

Weigh the compound: Accurately weigh out approximately 2.233 mg of 6-(Ethylsulfonylamino)hexanoic acid powder and transfer it to a sterile microcentrifuge tube or vial.

-

Add solvent: Add 1 mL of cell culture grade DMSO to the tube containing the compound.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, briefly warm the solution to 37°C and/or sonicate for a few minutes.[3]

-

-

Sterilization (Optional but Recommended): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes to minimize freeze-thaw cycles and the risk of contamination.[9]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.[5] For short-term storage (up to one month), -20°C is generally sufficient.[10]

-

Protocol 2: Preparation of Working Solutions for Cell Assays

This protocol details the serial dilution of the primary stock solution to the final working concentrations.

Materials:

-

10 mM stock solution of 6-(Ethylsulfonylamino)hexanoic acid in DMSO

-

Sterile, complete cell culture medium (pre-warmed to 37°C)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Prepare an intermediate dilution (if necessary): For preparing a wide range of concentrations, it is often convenient to first make an intermediate dilution. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in cell culture medium.

-

Prepare final working solutions: Serially dilute the stock or intermediate solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

-

Crucially, add the stock solution to the medium incrementally while gently vortexing or mixing.[1] This helps to avoid localized high concentrations that can cause precipitation.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to the cell culture medium as was used for the highest concentration of the test compound. This is essential to distinguish between the effects of the compound and the solvent.[1]

-

Final Solvent Concentration: Ensure that the final concentration of the organic solvent in all wells (including controls) is identical and remains below the cytotoxic threshold for the cell line being used (typically <0.5% for DMSO).[2]

-

Use immediately: It is best practice to prepare fresh working solutions for each experiment. Aqueous solutions of many compounds are not stable for extended periods.[10]

Visualizations

Workflow for Stock Solution Preparation

Caption: Serial dilution of the stock solution for cell-based assays.

Trustworthiness and Self-Validation

To ensure the integrity of your experimental results, incorporate the following self-validating steps into your workflow:

-

Solubility Test: Before preparing a large batch of stock solution, perform a small-scale solubility test to confirm that the desired concentration is achievable in the chosen solvent without precipitation.

-

Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before use. A clear solution does not always guarantee solubility, as supersaturation can occur, leading to precipitation upon dilution. [1]* Vehicle Control: As emphasized, always include a vehicle control in your experiments to account for any effects of the solvent on the cells. [1]* Solvent Tolerance Curve: For sensitive cell lines or new experimental systems, it is advisable to perform a solvent tolerance assay to determine the maximum non-toxic concentration of the solvent. [1]* Positive and Negative Controls: Include appropriate positive and negative controls in your cell-based assays to ensure that the assay is performing as expected.

References

- How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio.

- Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate.

- Frequently Asked Questions. (n.d.). Selleckchem.com.

- How can I increase the solubility of a compound for an MTT assay? (2015, July 9). ResearchGate.

- How to dissolve small inhibitor molecules for binding assay? (2013, September 10). ResearchGate.

- Application Note and Protocol: Preparation of Clioquinol Stock Solutions for Cell-Based Assays. (n.d.). Benchchem.

- Stock Solutions. (n.d.). Cold Spring Harbor Laboratory Press.

- Preparing Stock Solutions. (n.d.). PhytoTech Labs.

- Hexanoic acid. (n.d.). Solubility of Things.

- What is the solubility of hexanoic acid? How can this be determined? (2016, July 10). Quora.

- HEXANOIC ACID. (n.d.). Ataman Kimya.

Sources

- 1. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytotechlab.com [phytotechlab.com]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. quora.com [quora.com]

- 9. personal.cityu.edu.hk [personal.cityu.edu.hk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Yield Synthesis of Sulfonylamino Fatty Acids via Optimized Schotten-Baumann Conditions

Executive Summary

Sulfonylamino fatty acids (SAFAs) represent a critical class of anionic surfactants and bioactive lipids, combining the amphiphilic properties of fatty acids with the chemical stability and biological activity of the sulfonamide moiety. While the Schotten-Baumann reaction is the standard synthetic route, its application to long-chain substrates is plagued by low yields due to competing hydrolysis of the sulfonyl chloride and severe emulsification during workup.

This Application Note provides a rigorous, optimized protocol for synthesizing SAFAs. By transitioning from a standard "dump-and-stir" approach to a pH-stat controlled biphasic system , researchers can suppress hydrolytic side reactions and achieve yields exceeding 85%.

Mechanistic Principles & Challenges

The Schotten-Baumann reaction typically involves the acylation of an amine with an acid chloride in a biphasic system (Organic/Aqueous) containing a base.[1][2][3] For sulfonylamino fatty acids, the reaction involves a Fatty Sulfonyl Chloride (electrophile) and an Amino Acid (nucleophile).

The Competitive Landscape

The core challenge is the competition between the desired Aminolysis (formation of the sulfonamide bond) and the undesired Hydrolysis (destruction of the sulfonyl chloride by water/base).

Figure 1: Mechanistic competition in the Schotten-Baumann reaction. Path A must be kinetically favored over Path B through pH and solvent control.

Critical Process Parameters (CPPs)

| Parameter | Standard Condition | Optimized Condition | Rationale |

| pH Control | Uncontrolled (Excess NaOH) | pH-Stat (9.5 – 10.5) | High pH (>11) accelerates hydrolysis. Low pH (<8) protonates the amine, killing reactivity. |

| Solvent | DCM/Water | THF/Water (1:1) | THF is water-miscible enough to increase interfacial surface area but maintains distinct phases for salt separation. |

| Temperature | Room Temp | 0°C to 10°C | Lower temperature suppresses the hydrolysis rate more significantly than the amidation rate. |

| Stoichiometry | 1:1 | 1.1 : 1.0 (Chloride:Amine) | Slight excess of electrophile compensates for unavoidable minor hydrolysis. |

Detailed Experimental Protocol

Objective: Synthesis of N-Hexadecylsulfonyl-Glycine (Example SAFA). Scale: 10 mmol.

Reagents & Equipment

-

Substrate: Glycine (0.75 g, 10 mmol).

-

Reagent: 1-Hexadecanesulfonyl chloride (3.41 g, 10.5 mmol).

-

Base: 1M NaOH (for dissolution) and 4M NaOH (for pH maintenance).

-

Solvent: Tetrahydrofuran (THF), HPLC grade.

-

Equipment: pH meter with glass electrode, jacketed reaction vessel (or ice bath), overhead stirrer (magnetic stirring is insufficient for viscous surfactant phases).

Step-by-Step Procedure

Phase 1: Preparation of the Nucleophile

-

In the reaction vessel, dissolve Glycine (10 mmol) in 10 mL of 1M NaOH .

-

Ensure complete dissolution. The solution pH should be approximately 12.

-

Add 10 mL of THF . The mixture may become slightly turbid; this is acceptable.

-

Cool the mixture to 0–5°C using an ice bath or chiller.

Phase 2: Controlled Reaction (The Schotten-Baumann Interface)

-

Dissolve 1-Hexadecanesulfonyl chloride (10.5 mmol) in 10 mL of THF in a separate dropping funnel.

-

Crucial Step: Insert the pH probe into the reaction mixture.

-

Begin adding the sulfonyl chloride solution dropwise over 30–45 minutes.

-

Simultaneous Titration: As the reaction proceeds, HCl is generated, dropping the pH.

-

Action: Manually or automatically add 4M NaOH to maintain the pH strictly between 9.5 and 10.5 .

-

Note: Do not let pH exceed 11 (hydrolysis risk) or drop below 9 (amine protonation).

-

-

Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) while stirring for an additional 2 hours. Maintain pH monitoring.

Phase 3: Workup & Isolation (Managing the Surfactant)

-

Quench: The reaction mixture will be a thick, soapy emulsion.

-

Evaporation: Remove the bulk of THF using a rotary evaporator (bath temp < 40°C). This breaks the emulsion stability.

-

Acidification: Slowly add 6M HCl to the remaining aqueous residue until pH reaches 1–2 .

-

Observation: The product (SAFA) will precipitate as a white waxy solid. The unreacted sulfonyl chloride (hydrolyzed to sulfonic acid) remains soluble or forms a separate oil.

-

-

Filtration/Extraction:

-

If solid: Filter the precipitate and wash with cold water.

-

If oily/sticky: Extract with Ethyl Acetate (3 x 20 mL) . Wash the organic layer with Brine (saturated NaCl) to break emulsions.

-

-

Purification: Recrystallize from Hexane/Ethanol (9:1) to remove fatty acid impurities.

Quality Control & Validation

To ensure the protocol was successful, the following analytical checkpoints are required.

Self-Validating Checks

-

The "Bubble" Test: Take a small aliquot of the final aqueous phase (before acidification). Shake it. If stable foam forms, surfactant synthesis occurred.

-

Solubility Check: The final product (acid form) should be soluble in organic solvents (EtOAc) but insoluble in water. The starting material (Amino Acid) is water-soluble.

Analytical Data (Expected)

| Technique | Expected Signal | Interpretation |

| H-NMR | Protons on the | |

| IR | 1340 cm | Strong symmetric and asymmetric |

| Mass Spec | [M-H] | Sulfonamides ionize well in negative ESI. |

Troubleshooting Guide

Problem: Severe Emulsion during Extraction.

-

Cause: The product is a potent surfactant.

-

Solution: Do not shake vigorously. Use gentle inversion. Add solid NaCl to saturate the aqueous phase (Salting Out).

Problem: Low Yield / Recovery of Starting Material.

-

Cause: pH was likely too low (< 8.5) during addition, causing the amine to exist as

, which is non-nucleophilic. -

Solution: Recalibrate pH meter. Ensure pH stays > 9.5.

Problem: Product is Sticky/Oily.

-

Cause: Presence of hydrolyzed sulfonic acid or residual solvent.

-

Solution: Triturate the oil with cold Hexane. The sulfonic acid impurities are often less soluble in hexane than the fatty product is in ethanol mixtures.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Sulfonylamino Fatty Acids.

References

-

Mechanism of Schotten-Baumann Reaction. AskFilo. Retrieved from [Link]

-

Schotten-Baumann Reaction Conditions & Mechanism. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of N-Sulfonyl Amino Acids. National Institutes of Health (PubMed). Retrieved from [Link]

-

Optimization of Amide Synthesis. Reaction Chemistry & Engineering (RSC). Retrieved from [Link]

-

Surfactant Properties of N-Acyl Amino Acids. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Acidic Sulfonamides

Subject: Troubleshooting Peak Tailing and Resolution Issues for Sulfonamide Compounds Ticket ID: TS-SULF-2024-001 Assigned Specialist: Senior Application Scientist

Diagnostic Matrix (Triage)

Before altering your method, use this decision matrix to isolate the root cause of the tailing. Most sulfonamide tailing issues stem from a mismatch between the mobile phase pH and the analyte's amphoteric nature.

Troubleshooting Workflow

The following logic tree guides you through the diagnosis process.

Figure 1: Diagnostic logic flow for identifying the root cause of peak asymmetry.

The Chemistry: Why Sulfonamides Tail

To resolve the issue, you must understand the Amphoteric Trap . Sulfonamides (

-

Basic Aniline Amine:

(Protonates to cation at low pH). -

Acidic Sulfonamide Nitrogen:

(Deprotonates to anion at high pH).

The Mechanism of Tailing

Tailing is rarely a physical column failure; it is a chemical interaction between the analyte's positive charge and the column's negative charge (residual silanols).

| pH Condition | Sulfonamide State | Silanol State ( | Interaction Risk | Result |

| pH < 2.5 | Cationic ( | Neutral ( | Low | Sharp Peaks (Ideal) |

| pH 3.5 - 5.0 | Neutral / Zwitterionic | Partial Ionization ( | High | Severe Tailing (Cation Exchange) |

| pH > 7.0 | Anionic ( | Ionized ( | None (Repulsion) | Sharp Peaks (Low Retention) |

Expert Insight: Many researchers erroneously set the pH to 4.0-5.0 to stay "neutral." This is the "Danger Zone." At this pH, the silica surface begins to ionize (

Molecular Interaction Map

Figure 2: Mechanism of secondary silanol interactions causing peak tailing.

Protocol: Mobile Phase Optimization

If you are experiencing tailing, your first step is to optimize the mobile phase buffer.[1]

Recommended Buffer System

For LC-UV and LC-MS analysis of sulfonamides, a Formate Buffer (pH 2.8) is the gold standard. It suppresses silanol ionization while keeping the sulfonamide sufficiently hydrophobic for retention.

Protocol: Preparation of 20 mM Ammonium Formate (pH 2.8)

-

Dissolve

of Ammonium Formate in -

Adjust pH to

using high-purity Formic Acid.-

Note: Do not use HCl or

(corrosive to stainless steel).

-

-

Dilute to

with water. -

Filter through a

membrane.

Why not TFA?

While Trifluoroacetic Acid (TFA) (

Hardware Selection: The Stationary Phase

Not all C18 columns are created equal. For acidic sulfonamides, the purity of the silica support is more important than the bonded phase.

Column Selection Criteria

-

Silica Type: Must be Type B (High Purity) . Type A silica contains metal impurities that chelate sulfonamides, causing "shark-fin" tailing.

-

End-Capping: Essential. Look for "Double End-Capped" or "TMS End-Capped" specifications.

-

Bonding: A "Polar Embedded" group (e.g., amide or carbamate) can shield silanols and provide unique selectivity for polar sulfonamides [3].

Recommended Column Classes:

-

First Choice: C18 with high surface coverage and exhaustive end-capping.

-

Alternative: Polar-Embedded C18 (if peak shape is poor on standard C18).

Frequently Asked Questions (FAQs)

Q: I am using a C18 column at pH 3.0, but I still see tailing. Why? A: Check your sample solvent. If you dissolved your sample in 100% Methanol or DMSO but your initial mobile phase is 90% water, you are experiencing "Strong Solvent Effect." The sample travels faster than the mobile phase initially, causing band broadening that looks like tailing.

-

Fix: Dilute your sample with the starting mobile phase (e.g., 90% Buffer / 10% MeOH).

Q: Can I use phosphate buffer? A: Yes, for LC-UV. Phosphate is an excellent buffer at pH 2.5. However, it is non-volatile and incompatible with LC-MS. If using phosphate, ensure you wash the system thoroughly to prevent salt precipitation [4].

Q: My peaks are splitting, not just tailing.

A: This is a classic symptom of operating exactly at the

-

Fix: Move the pH at least 1.0 unit away from the

.[4]

References

-

Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide. Retrieved from

-

Waters Corporation. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid... but not TFA? Retrieved from

-

Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from

-

Chrom Tech. (2025).[5][6] What Causes Peak Tailing in HPLC? Retrieved from

Sources

Preventing hydrolysis of sulfonyl chlorides during amino acid functionalization

Ticket Subject: Preventing Hydrolysis During Amino Acid Sulfonylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Chemoselectivity Paradox

You are encountering a classic competitive kinetics challenge. Sulfonyl chlorides (

-

The Amine (

): Your desired target. -

Water (

): The solvent often required to solubilize the zwitterionic amino acid.

The Failure Mode: Hydrolysis of sulfonyl chloride yields sulfonic acid (

This guide provides two validated workflows to resolve this: Protocol A (Optimized Schotten-Baumann) for standard aqueous setups, and Protocol B (The Silyl Bypass) for strictly anhydrous requirements.

Part 1: Decision Matrix & Mechanism

Before selecting a protocol, review the mechanistic pathways below to understand where your yield is being lost.

Figure 1: Mechanistic competition between aminolysis and hydrolysis.[1] Note that high pH accelerates hydrolysis, while low pH deactivates the amine.[1]

Part 2: Protocol A – Optimized Schotten-Baumann (Aqueous)

Best for: Standard amino acids (Gly, Ala, Phe) where anhydrous solvents are impractical.[1] Core Principle: Interfacial reaction control.[1] The amino acid stays in the water phase; the sulfonyl chloride stays in the organic phase. They meet only at the interface.

Reagents & Setup

-

Solvent System: THF/Water (1:1) or Acetone/Water (1:1). Avoid pure water to prevent precipitation of the sulfonyl chloride before reaction.

-

Base: 1M NaOH or

. -

Temperature:

to

Step-by-Step Procedure

-

Dissolution: Dissolve the amino acid (1.0 equiv) in water containing NaOH (2.0 equiv).

-

Why 2.0 equiv? One equivalent deprotonates the carboxylic acid (making it soluble), the second deprotonates the ammonium to the free amine.

-

-

Cooling: Cool the solution to

.-

Technical Insight: The activation energy (

) for hydrolysis is typically higher than for aminolysis. Lower temperatures kinetically favor the amine reaction [1].

-

-

Controlled Addition: Dissolve sulfonyl chloride (1.1 equiv) in minimal THF or Acetone. Add this solution dropwise over 30-60 minutes.

-

Critical: Rapid addition creates local pockets of high concentration where hydrolysis competes effectively.

-

-

The pH Stat (Crucial): Monitor pH continuously. As the reaction proceeds, HCl is generated, dropping the pH.[1]

-

Action: Add 1M NaOH dropwise to maintain pH 9–10 .

-

Warning: Do not exceed pH 11.[1] Hydrolysis rates of sulfonyl chlorides increase exponentially in strongly alkaline environments [2].

-

-

Workup: Once addition is complete, stir for 1 hour at RT. Acidify carefully with 1M HCl to precipitate the sulfonamide.

Part 3: Protocol B – The Silyl Bypass (Anhydrous)

Best for: Hydrolysis-prone sulfonyl chlorides, expensive reagents, or non-natural amino acids.[1] Core Principle: Transiently protect the amino acid with silyl groups to make it soluble in organic solvents (DCM), eliminating water entirely.[1]

Reagents

-

Silylating Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or TMS-Cl/HMDS.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

-

Base: Triethylamine (TEA) or DIPEA.

Step-by-Step Procedure

-

Silylation: Suspend the amino acid (1.0 equiv) in anhydrous DCM. Add TMS-Cl (2.2 equiv) and reflux for 1-2 hours until the solution becomes clear.

-

Coupling: Cool the clear solution to

. Add the sulfonyl chloride (1.0 equiv) and a tertiary base (TEA, 1.1 equiv).[1] -

Reaction: Stir at RT for 2–4 hours.

-

Desilylation/Workup: Add water or dilute aqueous acid.[1] The silyl esters and silyl amines hydrolyze instantly, leaving the desired sulfonamide product.

Part 4: Troubleshooting Guide (FAQ)

Ticket #101: "My yield is low (<40%) and I see starting material."

| Possible Cause | Diagnostic | Remediation |

| pH Drift | Did the pH drop below 8 during addition? | The amine became protonated ( |

| Hydrolysis | Did you add the sulfonyl chloride too fast? | Rapid addition overwhelms the amine. Dilute the sulfonyl chloride further and slow the addition rate. |

| Phase Transfer | Is the reaction biphasic? | If using water/DCM, the reagents may not be mixing.[1] Add a Phase Transfer Catalyst (e.g., TBAB, 5 mol%) to shuttle the anion.[1] |

Ticket #102: "The product is an oil/gum, not a solid." [1]

-

Issue: Incomplete acidification or trapped solvent.[1]

-

Fix: Ensure the final pH is below the pKa of the carboxylic acid (usually pH < 2). If it oils out, extract into EtOAc, dry over

, and triturate with Hexanes/Ether to induce crystallization.[1]

Ticket #103: "I see a dark brown decomposition." [1]

-

Issue: Thermal decomposition or excessive base strength.[1]

-

Fix: Sulfonyl chlorides are thermally unstable.[1] Ensure the reaction never exceeds

during the exothermic addition. Switch from NaOH (strong base) to

Part 5: Comparative Data

Table 1: Solvent System Efficiency for Sulfonylation

| System | Phase Type | Hydrolysis Risk | Recommended For |

| Water/THF | Homogeneous | Moderate | General purpose; easy workup.[1] |

| Water/DCM | Biphasic | Low | Highly reactive sulfonyl chlorides (requires vigorous stirring). |

| Anhydrous DCM (Silyl) | Homogeneous | Zero | High-value intermediates; moisture-sensitive substrates. |

References

-

ACS Publications. (2009).[1] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link][1]

-

Horizon Chemical. (n.d.).[1][2] Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.[1][2] Retrieved from [Link]

-

National Institutes of Health (PMC). (2013). Preparation of sulfonamides from N-silylamines.[6][7] Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 6-(Ethylsulfonylamino)hexanoic Acid

Executive Summary & Chemical Profile[1][2][3]

User Query: "I need to purify 6-(Ethylsulfonylamino)hexanoic acid. What are the optimal recrystallization solvents, and how do I handle common isolation issues?"

Scientist's Analysis: To select the correct solvent, we must first understand the "personality" of your molecule. 6-(Ethylsulfonylamino)hexanoic acid is an amphiphilic molecule containing three distinct functional regions:

-

Carboxylic Acid Tail (

): Highly polar, acidic (pKa ~4.8), capable of strong hydrogen bonding. -

Hexyl Linker (

): Flexible, hydrophobic aliphatic chain. This region promotes "oiling out" (liquid-liquid phase separation) rather than crystallization. -

Sulfonamide Head (

): Polar, H-bond donor/acceptor, but significantly less basic than the starting amine.

Implication: The molecule behaves like a "fatty acid mimic." It will be soluble in polar organics and hot water but may struggle to crystallize due to the flexibility of the hexyl chain.

Recommended Solvent Systems

System A: The "Green" Aqueous Method (Best for Salt Removal)

-

Solvent: Water (pH adjusted)

-

Mechanism: Exploits the temperature-dependent solubility of the carboxylic acid.

-

Protocol:

-

Suspend crude solid in water (10 mL/g).

-

Heat to 80–90°C.

-

If insoluble, add minimal Ethanol dropwise until clear.

-